(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide
Description
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide is a synthetic organic compound characterized by its unique diazenyl and hydroxybutenamide functional groups
Properties
IUPAC Name |
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-3-4-7-15-10-12-16(13-11-15)23-24-19(14(2)25)20(26)22-18-9-6-5-8-17(18)21/h5-6,8-13,25H,3-4,7H2,1-2H3,(H,22,26)/b19-14+,24-23? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZFSYIPNHMYMY-QEOUCRQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC(=C(C)O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)N=N/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide typically involves a multi-step process. The initial step often includes the diazotization of 4-butylaniline to form the diazonium salt, which is then coupled with 2-chloroaniline under controlled conditions to form the diazenyl intermediate. This intermediate undergoes further reactions, including condensation with a suitable aldehyde or ketone, to form the final hydroxybutenamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxybutenamide moiety may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide is unique due to its combination of diazenyl and hydroxybutenamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced specificity and potency in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
